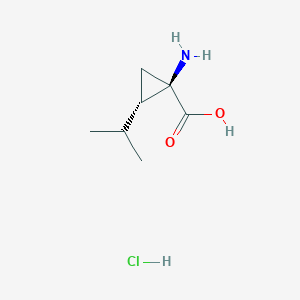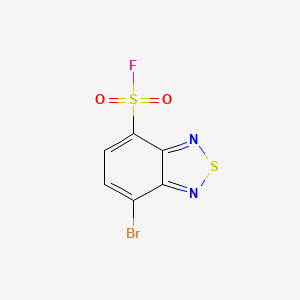
4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride is a chemical compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromine atom at the 4th position, a sulfonyl fluoride group at the 7th position, and a benzothiadiazole core. Benzothiadiazoles are known for their applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
Target of Action
It’s known that similar compounds in the benzothiadiazole class can interact with various biological targets .
Mode of Action
It’s known that benzothiadiazole derivatives can interact with their targets via various mechanisms, such as binding to active sites or allosteric sites .
Biochemical Pathways
Benzothiadiazole derivatives are known to interact with various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Benzothiadiazole derivatives are known to have various effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of benzothiadiazole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the sulfonyl fluoride group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The sulfonyl fluoride group can be introduced using reagents like sulfur tetrafluoride (SF4) or fluorosulfonic acid (HSO3F) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (ROH). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu) are used in the presence of ligands and bases.
Major Products Formed
Substitution Reactions: Products include substituted benzothiadiazoles with various functional groups.
Oxidation Reactions: Products include sulfonic acids and sulfoxides.
Reduction Reactions: Products include sulfides and thiols.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: The compound is explored for its potential as a pharmacophore in drug design and development.
Agrochemicals: It is used in the synthesis of herbicides and fungicides.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: This compound has two bromine atoms at the 4th and 7th positions and is used in similar applications as 4-Bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride.
2,1,3-Benzothiadiazole: The parent compound without any substituents, used as a core structure in various chemical syntheses.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound has a bromine atom at the 7th position and a formyl group at the 4th position, used in organic synthesis and materials science.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonyl fluoride group, which imparts distinct reactivity and functional properties. This combination makes it a versatile building block for various applications in organic synthesis, materials science, and pharmaceuticals.
Propiedades
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJXCKUWRQXOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)
![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)
![2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2956214.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2956217.png)
![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)
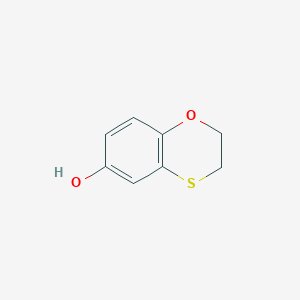
![1-{4-[3-(4-benzhydrylpiperazino)-2-hydroxypropoxy]phenyl}ethan-1-one](/img/structure/B2956223.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)
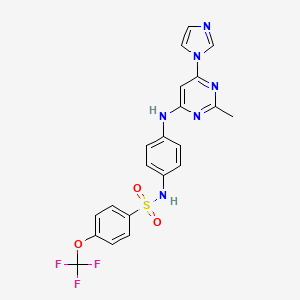
![N-[(2-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2956229.png)
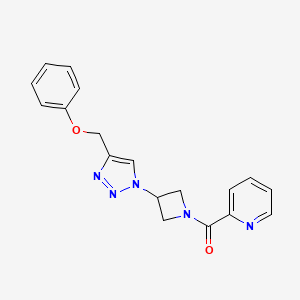
![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)
